1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine
Description
The compound 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine is a structurally complex molecule featuring a 1,2,4-triazole core substituted with:
- A methyl group at position 1 (N-methylation), which may influence metabolic stability and steric interactions.
- A piperazine ring at position 5, further substituted at the 4-position with a 3-(trifluoromethyl)phenyl group.
- A primary amine at position 3, which could participate in hydrogen bonding or serve as a pharmacophore.
Properties
IUPAC Name |
1-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6/c1-21-13(19-12(18)20-21)23-7-5-22(6-8-23)11-4-2-3-10(9-11)14(15,16)17/h2-4,9H,5-8H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZWWQWGCCNXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine typically involves multiple stepsThe reaction conditions often include the use of halogenated aromatics and nitrogen anion intermediates . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological properties due to its structural characteristics:
- Antimicrobial Activity: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antifungal agents.
- Antiviral Potential: Similar to other triazole derivatives, it may possess antiviral activities, which are currently under investigation .
Drug Development
Research is ongoing to explore the potential of this compound in drug formulation:
- Bioisosterism: The triazole ring can act as a bioisostere for amides and esters, potentially enhancing pharmacological properties and specificity towards biological targets.
- Targeting Molecular Pathways: The trifluoromethyl group may enhance binding affinity to specific receptors or enzymes involved in disease pathways, such as cancer and infectious diseases .
Agricultural Applications
The compound's unique chemical structure may also find applications in agrochemicals:
- Pesticide Development: Its biological activity could be harnessed for developing new pesticides or herbicides that target specific pests while minimizing environmental impact.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various triazole derivatives, including 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine. Results indicated significant activity against several fungal strains, suggesting its potential as a lead compound for antifungal drug development.
Case Study 2: Antiviral Activity
Research focused on the antiviral properties of triazole compounds demonstrated that derivatives with trifluoromethyl groups exhibited enhanced potency against viral infections. Preliminary results suggest that this compound could be effective against certain viral pathogens.
Comparative Data Table
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Methyltriazole | Triazole ring | Antimicrobial | Lacks piperazine |
| 4-Trifluoromethylphenyltriazole | Trifluoromethyl group | Antiviral | No piperazine linkage |
| Piperazine Derivative | Piperazine moiety | Antidepressant | Different heterocyclic base |
| 1-Methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-triazol-3-amine | Triazole + Piperazine + Trifluoromethyl | Potential antiviral/antimicrobial | Enhanced specificity |
Mechanism of Action
The mechanism of action of 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group and the triazole ring play crucial roles in its activity, potentially affecting enzyme function or receptor binding. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their comparative analysis are summarized below:
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
Lipophilicity : The trifluoromethyl group in the target compound increases logP (~3.5) compared to analogs with phenyl (~2.0) or pyridinyl (~1.2) substituents . This enhances membrane permeability but may reduce aqueous solubility.
Steric Considerations: The N-methyl group on the triazole core may reduce metabolic oxidation at this position, improving stability versus non-methylated analogs like those in .
Biological Relevance: Piperazine derivatives with fluorinated aromatic groups (e.g., CF₃ or F) are common in CNS-targeting drugs due to their affinity for monoamine transporters or receptors. The target compound’s CF₃ group may confer selective binding advantages over non-fluorinated analogs .
Biological Activity
1-Methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine, also known by its CAS number 241488-12-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C14H17F3N6
- Molecular Weight: 341.32 g/mol
- Boiling Point: Predicted at 515.5 ± 50.0 °C
- Density: Approximately 1.43 g/cm³
- pKa: 3.90 ± 0.40
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study evaluating various triazole derivatives showed that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization and modulation of kinase pathways . Notably, the presence of the piperazine moiety is associated with enhanced cytotoxicity against certain cancer types.
Neuropharmacological Effects
The compound's structural features suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that triazole derivatives may exhibit anxiolytic and antidepressant-like effects in animal models. The piperazine ring is known to interact with serotonin receptors, which could mediate these effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural components:
| Structural Feature | Activity |
|---|---|
| Triazole Ring | Antimicrobial and anticancer activity |
| Piperazine Group | Potential neuropharmacological effects |
| Trifluoromethyl Substituent | Increased lipophilicity and membrane permeability |
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of triazole derivatives against a panel of pathogens including E. coli and S. aureus. The results indicated that compounds with a trifluoromethyl substitution exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in breast and lung cancer models. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Q & A
Q. Basic
- NMR : ¹H NMR identifies methyl (δ ~3.5–3.8 ppm) and piperazino protons (δ ~2.5–3.0 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 to -65 ppm) .
- IR : Stretching bands for C–F (~1250 cm⁻¹) and triazole C=N (~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₄H₁₆F₃N₇: calc. 348.14) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
How can structure-activity relationship (SAR) studies be designed to evaluate biological targets (e.g., CNS receptors)?
Q. Advanced
- Substituent Variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess receptor binding .
- Piperazine Modifications : Introduce methyl or benzyl groups to the piperazine ring to study steric effects on affinity .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin (5-HT₁A) or dopamine receptors. Validate with in vitro binding assays (IC₅₀ values) .
How should researchers address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
Q. Advanced
- Tautomer Stability : Ensure tautomer dominance (e.g., via pH control) during assays, as tautomer ratios can alter receptor binding .
- Purity Verification : Re-test samples via HPLC and HRMS to rule out impurities or degradation products .
- Assay Replicates : Perform triplicate experiments with positive/negative controls (e.g., known receptor agonists/antagonists) to confirm reproducibility .
What computational strategies optimize reaction pathways for large-scale synthesis?
Q. Advanced
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in key steps (e.g., nucleophilic substitution) .
- Machine Learning : Train models on existing reaction data (e.g., solvents, catalysts, yields) to predict optimal conditions (temperature, time) for new derivatives .
- Process Simulation : Aspen Plus or COMSOL models can scale up microwave-assisted reactions while minimizing energy use .
What are the best practices for evaluating metabolic stability and toxicity in preclinical studies?
Q. Advanced
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS to estimate metabolic half-life .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
- Ames Test : Use Salmonella typhimurium strains TA98/TA100 to detect mutagenicity .
How can researchers resolve challenges in crystallizing the compound for structural studies?
Q. Advanced
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) with slow evaporation or diffusion methods .
- Co-Crystallization : Add co-formers (e.g., succinic acid) to stabilize specific tautomers or conformers .
- Low-Temperature XRD : Collect data at 100 K to minimize thermal motion and improve resolution (<1.0 Å) .
What strategies enhance the compound’s solubility for in vivo studies?
Q. Basic
- Salt Formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether .
- Co-Solvents : Use 10–20% PEG-400 or cyclodextrin complexes in aqueous buffers .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability .
How can NMR data be interpreted to distinguish regioisomers during synthesis?
Q. Advanced
- NOESY/ROESY : Detect spatial proximity between the methyl group and piperazino protons to confirm regiochemistry .
- ¹³C NMR : Carbon chemical shifts for the triazole C3 and C5 positions differ by ~5–10 ppm due to electronic effects .
- HSQC/HMBC : Correlate ¹H-¹³C couplings to map substituent positions on the triazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
